Iridium(IV) iodide

Descripción general

Descripción

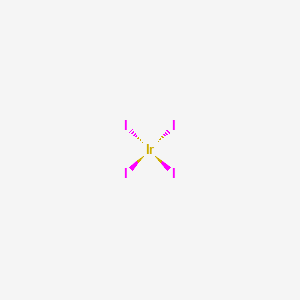

Iridium(IV) iodide is a binary chemical compound composed of iridium and iodide, with the chemical formula IrI₄. It appears as a black powder and is known for its insolubility in water and alcohol. This compound is significant in various chemical processes and industrial applications due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Iridium(IV) iodide can be synthesized by reacting dipotassium hexachloroiridate or hexachloroiridic acid with an aqueous solution of potassium iodide. The reaction typically involves the following steps:

- Dissolve dipotassium hexachloroiridate or hexachloroiridic acid in water.

- Add an aqueous solution of potassium iodide to the mixture.

- The resulting product is this compound, which precipitates out as black crystals .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the compound. The use of carboxylic acids or water as a medium can also facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions: Iridium(IV) iodide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state iridium compounds.

Substitution: The iodide ions in this compound can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as chlorine or bromine.

Reduction: Reducing agents like hydrogen gas or hydrazine.

Substitution: Ligands such as phosphines or amines under controlled conditions.

Major Products:

Oxidation: Higher oxidation state iridium compounds.

Reduction: Lower oxidation state iridium compounds.

Substitution: Various iridium coordination complexes.

Aplicaciones Científicas De Investigación

Catalytic Applications

Organic Synthesis

Iridium(IV) iodide is primarily utilized as a catalyst in various organic reactions. Its ability to facilitate carbonylation reactions makes it valuable in producing carboxylic acids from alcohols. This process is particularly significant in the synthesis of acetic acid, a key industrial chemical used in the production of various derivatives and solvents .

Photoredox Catalysis

Recent studies have highlighted the potential of this compound in photoredox catalysis, where it can enable organic transformations under visible light. This application is crucial for developing sustainable synthetic methodologies that minimize energy consumption and environmental impact.

Biological Applications

Anticancer Research

Iridium compounds, including this compound, have been investigated for their biological activity, particularly in anticancer treatments. Studies have shown that iridium complexes can interact with cellular components, influencing cell signaling pathways and gene expression. These interactions may lead to the development of new therapeutic agents targeting cancer cells .

Enzyme Interaction

The compound has also been noted for its ability to interact with various enzymes, potentially altering their activity. This characteristic is essential for understanding biochemical pathways and could lead to innovations in drug design and enzyme engineering.

Materials Science

Nanoparticle Synthesis

this compound serves as a precursor for synthesizing iridium oxide nanoparticles, which exhibit exceptional catalytic properties. These nanoparticles are crucial in various reactions, including hydrogenation processes within organic chemistry . The controlled synthesis of these nanoparticles allows for tailoring their size and morphology to optimize catalytic performance.

Electrode Development

In energy storage technologies, this compound is used to fabricate electrodes for vanadium redox flow batteries (VRFBs). The incorporation of iridium-based catalysts enhances the electrochemical efficiency of these systems, making them more viable for large-scale energy storage solutions .

Industrial Applications

This compound is employed in producing high-purity iridium compounds essential for various industrial processes. Its role as a catalyst extends to diverse chemical transformations within the industry, including polymerization and oxidation reactions .

Research Case Studies

Mecanismo De Acción

The mechanism by which iridium(IV) iodide exerts its effects involves its ability to act as a catalyst in various chemical reactions. The compound facilitates electron transfer processes, enabling the formation and breaking of chemical bonds. In photoredox catalysis, this compound absorbs visible light, initiating charge transfer to the substrate and promoting radical-mediated reactions .

Comparación Con Compuestos Similares

Iridium(III) iodide (IrI₃): A lower oxidation state compound of iridium and iodide.

Platinum(IV) iodide (PtI₄): A similar compound with platinum instead of iridium.

Iridium(IV) chloride (IrCl₄): Another iridium compound with chloride instead of iodide.

Uniqueness: Iridium(IV) iodide is unique due to its high oxidation state and the specific catalytic properties it exhibits. Compared to iridium(III) iodide, it has a higher oxidation state, which can influence its reactivity and applications. When compared to platinum(IV) iodide, this compound offers different catalytic properties due to the distinct electronic configuration of iridium .

Actividad Biológica

Iridium(IV) iodide, with the chemical formula IrI, is a binary compound that has garnered attention for its potential biological activity, particularly in the fields of catalysis and medicinal chemistry. This compound exhibits unique properties that facilitate various biochemical interactions, influencing cellular processes and metabolic pathways.

This compound can be synthesized through the reaction of dipotassium hexachloroiridate or hexachloroiridic acid with potassium iodide in an aqueous solution. The reaction typically results in the formation of black crystals that are insoluble in water and alcohol but soluble in alkali metal iodide solutions, producing ruby-red solutions that can form complex salts .

This compound acts primarily as a catalyst in various biochemical reactions. Its mechanism involves lowering the activation energy required for reactions, thereby accelerating their rates. This catalytic action can influence several metabolic pathways, particularly those involving mitochondrial function and energy production.

Biochemical Pathways Affected

- Cell Signaling : The compound interacts with proteins and enzymes, potentially altering their activity and influencing gene expression.

- Mitochondrial Function : this compound has been observed to localize within mitochondria, affecting cellular respiration and energy metabolism .

Biological Effects

The biological effects of this compound are multifaceted:

Case Studies and Research Findings

Several studies have explored the biological activity of iridium compounds, highlighting the potential applications of this compound:

- Catalytic Applications : Research has demonstrated that iridium compounds can effectively catalyze carbonylation reactions, which are crucial in organic synthesis for producing carboxylic acids from alcohols. This catalytic property is significant for both industrial applications and biological processes .

- Anticancer Studies : Investigations into iridium complexes have revealed their ability to selectively kill cancer cells while sparing normal cells. For instance, studies on iridium(III) complexes indicated effective inhibition of cell proliferation and migration in tumor models, suggesting a similar potential for this compound .

Data Table: Biological Activities of Iridium Compounds

Propiedades

IUPAC Name |

tetraiodoiridium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4HI.Ir/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUWLOZTIYBNKB-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Ir](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I4Ir | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-45-6 | |

| Record name | Iridium iodide (IrI4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridium iodide (IrI4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iridium tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.